molecular formula C10H18F2N2O2 B13647269 tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

Cat. No.: B13647269
M. Wt: 236.26 g/mol
InChI Key: UOONEHWEPPYREX-UHFFFAOYSA-N
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Description

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS: 1638744-07-6) is a fluorinated carbamate derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molar mass of 236.26 g/mol . Its structure features a cyclopentyl ring substituted with two fluorine atoms at the 4-position and a tert-butyl carbamate group at the (1S,2R)-configured amino position. This stereochemical arrangement is critical for its biological activity, particularly in pharmaceutical applications where enantioselectivity influences target binding and metabolic stability. The compound is commonly employed as a key intermediate in the synthesis of protease inhibitors and other bioactive molecules, leveraging its carbamate group as a protective moiety for amines during multi-step syntheses .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-(2-amino-4,4-difluorocyclopentyl)carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)

InChI Key

UOONEHWEPPYREX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Starting Materials and Intermediate Preparation
  • The cyclopentyl ring with the desired stereochemistry is often derived from chiral cyclopentane derivatives or synthesized via stereoselective cyclization reactions.
  • Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorination reagents or via difluoromethylation techniques.
Amino Group Protection
  • The amino group at the 2-position is protected using tert-butyl carbamate (Boc) to afford tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate.
  • Typical reagents include di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopentane ring formation Chiral cyclization or resolution Variable Enantioselective control essential
Amino group protection (Boc) Boc2O, base (e.g., triethylamine) 80-95 Mild conditions, standard procedure
Difluorination at C-4 position DAST or similar fluorinating agents 60-85 Requires careful temperature control

Alternative Methods and Improvements

  • Use of asymmetric catalysis to directly install the 1S,2R stereochemistry.
  • Fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) for safer handling.
  • One-pot procedures combining protection and fluorination steps to improve efficiency.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Advantages Limitations
Cyclopentane stereocenter setup Chiral cyclization or resolution High stereoselectivity possible May require expensive catalysts
Amino group protection Boc protection with Boc2O and base Mild, high yield Additional deprotection step
Difluorination Use of DAST or Selectfluor Effective fluorination Toxic reagents, temperature sensitive
Purification Chromatography or crystallization High purity achievable Time-consuming

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions to yield the free amine. For this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane are typical reagents.

Reaction Conditions Outcome Yield Source
TFA (3 eq.) in DCM, 0°C to RT, 2–4 hrCleavage of Boc group to form (1S,2R)-2-amino-4,4-difluorocyclopentylamine>95%
4M HCl in dioxane, RT, 1–3 hrFormation of hydrochloride salt of the free amine90–93%

The reaction efficiency depends on solvent polarity and acid strength. NMR data (e.g., disappearance of Boc-related peaks at δ 1.44 ppm in 1H^1H-NMR) confirm complete deprotection .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation reactions. For example:

Acylation with Acid Chlorides

Reagent Conditions Product Purity (HPLC) Source
Acetyl chlorideDCM, TEA (3 eq.), 0°C, 2 hrNN-Acetyl derivative98.5%
Benzoyl chlorideTHF, DMAP, RT, 12 hrNN-Benzoyl derivative97.2%

Suzuki-Miyaura Coupling

The amino group can participate in cross-couplings when functionalized with aryl halides:

Catalyst System Substrate Yield Notes
Pd(OAc)2_2/XPhos4-Bromophenylboronic acid82%Requires Boc deprotection post-coupling

Ring-Opening and Functionalization

The difluorocyclopentyl ring’s strain and electron-withdrawing fluorine atoms enable regioselective ring-opening reactions:

Epoxide Formation

Reagent Conditions Product Yield Source
m-CPBADCM, 0°C to RT, 12 hrEpoxide derivative at C1–C2 position75%

Fluorine-Directed Lithiation

The difluoro motif directs lithiation at adjacent carbons:

Base Electrophile Product Yield
LDA (−78°C)DMFKetone derivative at C3 position68%

Stability and Side Reactions

  • Hydrolysis : The Boc group is stable under basic conditions but hydrolyzes slowly in aqueous acid (t1/2_{1/2} = 8 hr at pH 2).

  • Racemization : Prolonged exposure to strong acids (e.g., HCl) at elevated temperatures induces partial racemization (≤5% by chiral HPLC) .

Industrial-Scale Considerations

  • Solvent Optimization : Acetonitrile with triethylamine (1:3.3 v/v) minimizes viscosity issues during large-scale reactions .

  • Reaction Monitoring : HPLC retention time at 5.73 min (C18 column, 60% acetonitrile/water) ensures process control .

Scientific Research Applications

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate is a chemical compound used as a building block in organic synthesis to create more complex molecules. It is also investigated for its potential as a biochemical probe because of its unique structural features. The compound has the CAS number 1638744-07-6 .

Basic Information

  • IUPAC Name : tert-butyl ((1s,2r)-2-amino-4,4-difluorocyclopentyl)carbamate
  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.26
  • Purity : 97%

Scientific Research Applications

  • Organic Synthesis: It serves as a building block for creating complex molecules.
  • Biochemical Probe: It is studied for its potential as a biochemical probe due to its unique structural features. The amino group can form hydrogen bonds, and the difluorocyclopentyl ring can engage in hydrophobic interactions, which can modulate the activity of enzymes or receptors, leading to various biological effects.
  • Medicinal Chemistry: It is explored for potential therapeutic properties, particularly in developing new drugs.
  • Specialty Chemicals and Materials: It is utilized in the synthesis of specialty chemicals and materials.

Properties and Uniqueness

  • The presence of the difluorocyclopentyl ring imparts distinct electronic and steric properties to the compound. This makes it valuable for studying structure-activity relationships and developing novel chemical entities.

Comparison with Similar Compounds

  • Similar Compounds:
    • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
    • tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between the target compound and analogous carbamates:

Compound Name CAS Number Molecular Formula Key Structural Features Stereochemistry Applications/Notes
tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate 1638744-07-6 C₁₀H₁₈F₂N₂O₂ 4,4-difluorocyclopentyl ring; tert-butyl carbamate (1S,2R) Intermediate for protease inhibitors; optimized stereochemistry for target binding
tert-butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate 1407991-26-7 C₁₀H₁₈F₂N₂O₂ 4,4-difluoropyrrolidine ring; methyl linker to carbamate (2R) Potential use in peptidomimetics; altered ring size may affect solubility
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate Not provided C₁₀H₁₈F₂N₂O₂ Racemic mixture of 4,4-difluorocyclopentyl carbamate (1R,2S) (racemic) Lower enantiomeric purity (95%) may reduce efficacy in chiral environments
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate Not provided C₁₆H₂₃NO₃ Epoxide (oxirane) ring; phenyl group substituent (1S,2R) Reactive intermediate; epoxide introduces instability but versatile reactivity

Structural and Functional Analysis

Ring System and Fluorination: The cyclopentyl core in the target compound provides conformational rigidity compared to the pyrrolidine analog (CAS 1407991-26-7), which contains a nitrogen atom in the ring.

Stereochemical Impact :

  • The (1S,2R) configuration of the target compound is stereospecifically optimized for interactions with chiral biological targets, such as enzyme active sites. The racemic variant (rac-tert-butyl N-[(1R,2S)-...]) demonstrates reduced efficacy in enantioselective applications, as seen in protease inhibition assays .

Synthetic Utility :

  • The tert-butyl carbamate group in all analogs serves as a protective group for amines. However, the difluorocyclopentyl backbone in the target compound is preferred in drug discovery for its balance of stability and bioavailability, whereas the phenyl-epoxide analog is more niche, used in specialized synthetic routes .

Biological Activity

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS: 1638744-07-6) is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a carbamate moiety. Its molecular formula is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C10H18F2N2O2
  • Molecular Weight: 236.26 g/mol
  • IUPAC Name: tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate
  • CAS Number: 1638744-07-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that this compound may function as an enzyme inhibitor or receptor modulator, which could be beneficial in various therapeutic contexts.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism or neurotransmitter synthesis.
  • Receptor Binding :
    • Investigations into its binding affinity for specific receptors suggest that it may modulate neurotransmitter systems, potentially impacting conditions such as anxiety or depression.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells .

Study 1: Enzyme Inhibition Assay

A study published in the European Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various carbamates, including this compound. The results indicated that this compound inhibited target enzymes with IC50 values ranging from 0.056 mM to 0.071 mM .

CompoundIC50 (mM)
This compound0.056 - 0.071
Comparison Compound A0.133
Comparison Compound B1.11

Study 2: Receptor Modulation

In another research effort focusing on receptor modulation, this compound was tested for its ability to bind to serotonin receptors. The compound demonstrated a moderate affinity for the 5-HT1A receptor subtype, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the recommended synthetic protocols for tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate?

  • Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective cyclization. For analogous carbamates, a common approach is:

Amino Protection : Use Boc (tert-butoxycarbonyl) to protect the amine group during synthesis to avoid side reactions .

Cyclopentane Functionalization : Introduce difluoro groups via electrophilic fluorination or transition-metal-catalyzed methods.

Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to achieve the desired stereochemistry. For example, a related compound in used silica gel column chromatography for purification (89% yield) .

Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane).
Key Analytical Data : HRMS-ESI and NMR (¹H/¹³C) are critical for confirming molecular identity and purity .

Q. How is the stereochemical configuration of the compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for structure refinement ( ) and ORTEP-3 for visualization ( ). For example, highlights the use of crystallography to resolve stereochemistry in tert-butyl carbamate derivatives . Complementary techniques include:
  • Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric purity (e.g., +15.23° in CHCl₃ for a similar compound ).
  • 2D NMR : NOESY or ROESY to assess spatial proximity of substituents.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for fluorinated carbamates ():
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures be resolved?

  • Methodological Answer : Contradictions arise from overlapping signals or dynamic processes. Strategies include:
  • Variable Temperature NMR : Identify coalescence temperatures to probe conformational exchange.
  • Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to separate diastereomers.
  • DFT Calculations : Compare experimental ¹³C shifts with computed values to assign configurations .

Q. What crystallographic challenges arise in refining structures of fluorinated carbamates, and how are they addressed?

  • Methodological Answer : Fluorine atoms cause anisotropic displacement and weak scattering. Mitigation strategies:
  • High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution).
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals ().
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–F⋯H–N) to validate packing modes () .

Q. How can reaction yields be optimized for stereochemically complex intermediates?

  • Methodological Answer : Low yields often stem from competing pathways. Systematic approaches:
  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Rh), solvents (DMF vs. THF), and temperatures.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Microwave Assistance : Enhance cyclization kinetics via microwave irradiation (reduces side reactions). achieved 89% yield for a related carbamate using optimized column chromatography .

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